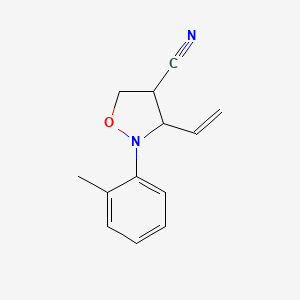
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is a chemical compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . The reaction is usually conducted under reflux conditions with a stoichiometric ratio of 1:1 for the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethenyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with similar structural features but different functional groups.
Isoxazoline: Another related compound with a similar ring structure but different substituents.
Isoxazolidinone: A derivative with a carbonyl group in the ring, offering different reactivity and applications.
Uniqueness
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl and 2-methylphenyl groups make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
143957-76-0 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-ethenyl-2-(2-methylphenyl)-1,2-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-3-12-11(8-14)9-16-15(12)13-7-5-4-6-10(13)2/h3-7,11-12H,1,9H2,2H3 |
InChI Key |
CMZAZDQFPSQHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(C(CO2)C#N)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


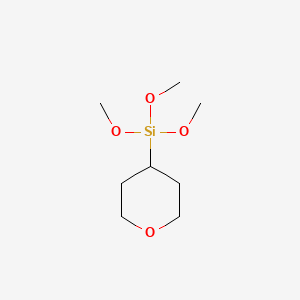
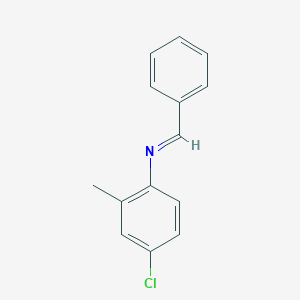
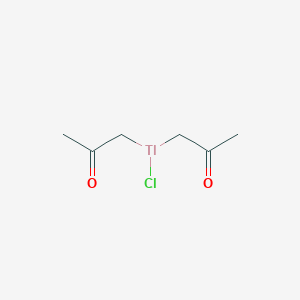
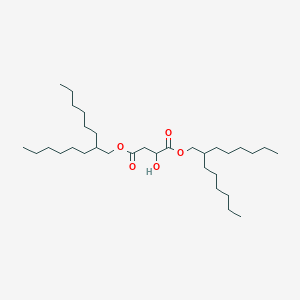
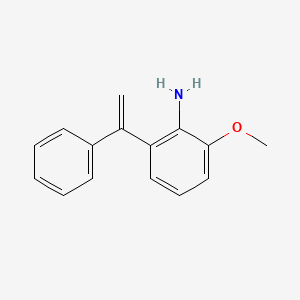

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
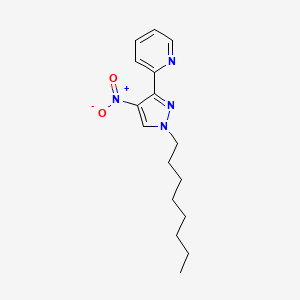
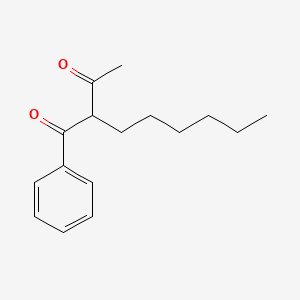
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
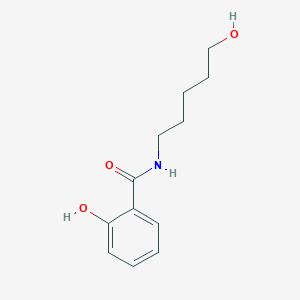
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
